Resolvin D4 -

Resolvin D4

Catalog Number: EVT-1469785
CAS Number:
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Resolvin D4 (RvD4) is an endogenous specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). [, , , , , ] Belonging to the D-series resolvins, RvD4 plays a crucial role in actively resolving inflammation, a process essential for tissue regeneration, wound healing, and restoring homeostasis. [, , ] It actively participates in terminating inflammation by regulating cellular processes like neutrophil infiltration, macrophage phagocytosis, and the biosynthesis of other pro-resolving mediators. [, , , , ]

4S,5S-epoxy-resolvin

Compound Description: 4S,5S-epoxy-resolvin is a labile epoxide intermediate in the biosynthesis of both Resolvin D3 and Resolvin D4. [, ] Human neutrophils convert this intermediate to Resolvin D3 and Resolvin D4, while M2 macrophages transform it into Resolvin D4 and a cysteinyl-resolvin isomer. []

Relevance: 4S,5S-epoxy-resolvin is a direct precursor to Resolvin D4 in the biosynthetic pathway. [, ]

Resolvin D3

Compound Description: Resolvin D3 is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). [, ] It plays a role in the resolution of inflammation. []

Relevance: Resolvin D3 is structurally similar to Resolvin D4 and shares a common biosynthetic pathway, both originating from the 4S,5S-epoxy-resolvin intermediate. [, ]

Cysteinyl-resolvin isomer

Compound Description: This previously unknown cysteinyl-resolvin isomer is produced from the 4S,5S-epoxy-resolvin intermediate by M2 macrophages. [] It demonstrates potent biological activity in granuloma formation and tissue regeneration. []

Relevance: This cysteinyl-resolvin isomer shares the same biosynthetic precursor as Resolvin D4, the 4S,5S-epoxy-resolvin. [] They are both produced by M2 macrophages. []

Leukotriene B4

Compound Description: Leukotriene B4 is a pro-inflammatory lipid mediator that stimulates neutrophil deployment. [] Unlike Resolvin D series, it stimulates human neutrophil chemotaxis. []

Relevance: Leukotriene B4 serves as a contrasting pro-inflammatory mediator to the anti-inflammatory and pro-resolving actions of Resolvin D4. [, ]

Resolvin D2

Compound Description: Resolvin D2, like Resolvin D1, is a D-series resolvin studied for its ability to reduce inflammation, primarily by suppressing NF-kB, histamine receptor, or ERK signaling. []

Relevance: Resolvin D2 is part of the same family of specialized pro-resolving mediators as Resolvin D4, originating from DHA and exhibiting anti-inflammatory properties. []

Resolvin D5

Compound Description: Resolvin D5 is a D-series resolvin. []

Relevance: Resolvin D5 is part of the same family of specialized pro-resolving mediators as Resolvin D4, originating from DHA. []

17-oxo-Resolvin D4

Compound Description: This metabolite is generated by the action of eicosanoid oxidoreductase (EOR) on Resolvin D4. [] Unlike Resolvin D4, it cannot stimulate bacterial phagocytosis. []

Relevance: 17-oxo-Resolvin D4 is a downstream metabolite of Resolvin D4 and lacks the biological activity of its parent compound. []

4S,5R,17S-trihydroxydocosa-6E,8E,10E,13Z,15E,19Z-hexaenoic acid (10-trans-RvD4)

Compound Description: 10-trans-RvD4 is a naturally occurring isomer of Resolvin D4 with a trans double bond at the 10th carbon position. [] It does not stimulate neutrophil and monocyte phagocytic function. []

Relevance: This isomer highlights the importance of stereochemistry in determining the biological activity of Resolvin D4. [] Despite their structural similarities, the change in double bond geometry renders 10-trans-RvD4 inactive compared to Resolvin D4. []

4S,5R,17S-trihydroxydocosa-6E,8E,10E,13E,15E,19Z-hexaenoic acid (10,13-trans-RvD4)

Compound Description: 10,13-trans-RvD4 is a synthetic isomer of Resolvin D4 with trans double bonds at both the 10th and 13th carbon positions. [] Like 10-trans-RvD4, it does not stimulate neutrophil and monocyte phagocytic function. []

Relevance: Similar to 10-trans-RvD4, this isomer exemplifies the crucial role of stereochemistry in dictating the bioactivity of Resolvin D4, as this double bond modification abolishes its ability to stimulate phagocytosis. []

15,16-dihydroRvD4

Compound Description: 15,16-dihydroRvD4 is a major product generated when Resolvin D4 is incubated with human bone marrow–derived leukocytes. []

Relevance: 15,16-dihydroRvD4 is a metabolite of Resolvin D4. []

Resolvin E2

Compound Description: Resolvin E2 is a specialized pro-resolving mediator that belongs to the E-series resolvins, which are derived from eicosapentaenoic acid (EPA). [] Like Resolvin D4, Resolvin E2 concentrations are decreased by sleep disturbances. []

Relevance: While from a different series, Resolvin E2 shares a functional connection with Resolvin D4 as both are affected by sleep disturbances. []

Protectin D1 (PD1)

Compound Description: Protectin D1 is another type of specialized pro-resolving mediator derived from DHA. [] It plays a role in resolving inflammation. []

Relevance: Protectin D1, alongside Resolvin D4, highlights the diverse array of specialized pro-resolving mediators derived from DHA, all contributing to the resolution of inflammation. []

4-hydroxydocosahexaenoic acid (4-HDHA)

Compound Description: 4-HDHA is a specialized pro-resolving mediator and, like Resolvin D4, is enhanced by an oleic acid-enriched diet. [] It improves differentiation in primary osteoblast cultures and reduces the expression of osteoclastogenic factors in gingival fibroblasts. []

Relevance: 4-HDHA and Resolvin D4 are both influenced by dietary oleic acid and contribute to bone health, suggesting potential synergistic roles in these processes. []

17S-hydroxydocosahexaenoic acid (17-HDHA)

Compound Description: 17-HDHA is an intermediate in the biosynthesis of Resolvin D4. [] It is also a precursor to protectins D1 and DX. []

Relevance: 17-HDHA is directly involved in the biosynthetic pathway of Resolvin D4, serving as an essential precursor molecule. [, ]

Resolvin E3

Compound Description: Resolvin E3 is a specialized pro-resolving mediator that belongs to the E-series resolvins. [] It is upregulated in the moderate COVID-19 group. []

Relevance: Resolvin E3, while from a different series, highlights the potential role of pro-resolving mediators, like Resolvin D4, in modulating inflammatory responses in diseases such as COVID-19. []

Resolvin E4 (RvE4)

Compound Description: Resolvin E4 is a specialized pro-resolving mediator that belongs to the E-series resolvins. [] It stimulates the removal of aging red blood cells in areas of bleeding, especially in low-oxygen environments, a characteristic of COVID-19. []

Relevance: Resolvin E4, while from a different series, emphasizes the potential importance of pro-resolving mediators, including Resolvin D4, in addressing COVID-19 pathologies. []

Source and Classification

Resolvin D4 is biosynthesized from docosahexaenoic acid during the body’s rapid response to injury or infection. It belongs to the D-series resolvins, which are characterized by their specific stereochemistry and biological functions. These compounds are classified as lipid mediators due to their origin from fatty acids and their roles in inflammatory resolution.

Synthesis Analysis

Methods and Technical Details

The total synthesis of Resolvin D4 employs a chiral pool strategy, starting from glycidol derivatives and D-erythrose to introduce necessary stereogenic centers. Key steps in the synthesis include:

  • Copper(I)-mediated Cross-Coupling: This step involves propargyl bromide and terminal acetylenic precursors to form core structures.
  • Lindlar Reduction: A simultaneous reduction of diynyl moieties occurs, followed by silyl group cleavage to yield the final product.
  • Chiral Pool Strategy: This approach utilizes naturally occurring chiral molecules to create complex structures with precise stereochemistry.

The synthesis requires careful handling due to the sensitivity of the double bond systems involved, which necessitates mild conditions to preserve structural integrity while achieving desired transformations .

Molecular Structure Analysis

Structure and Data

Resolvin D4 has a complex molecular structure characterized by multiple hydroxyl groups and conjugated double bonds. Its chemical formula is C22H32O4C_{22}H_{32}O_4, and it features:

  • Stereochemistry: The compound has specific stereogenic centers at positions 4, 5, and 17.
  • Double Bonds: The structure includes several double bonds arranged in a specific configuration that is crucial for its biological activity.

Mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to confirm its structure, revealing details about its stereochemistry and functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Resolvin D4 undergoes various chemical reactions that are essential for its biosynthesis and activity:

  • Oxidation: Common oxidizing agents like hydrogen peroxide are used.
  • Reduction: The Lindlar catalyst facilitates the selective reduction of triple bonds without affecting other functional groups.
  • Substitution Reactions: Copper(I) catalysts are frequently employed for cross-coupling reactions essential in its synthesis.

These reactions contribute to forming different stereoisomers of Resolvin D4, each potentially exhibiting distinct biological activities .

Mechanism of Action

Process and Data

Resolvin D4 exerts its effects through several mechanisms:

  • Binding Interactions: It binds to specific receptors on leukocytes, influencing their behavior during inflammatory responses.
  • Gene Expression Modulation: The compound alters gene expression related to inflammation resolution, promoting anti-inflammatory pathways.
  • Cellular Effects: It enhances the clearance of apoptotic cells by macrophages, reducing tissue damage during inflammation.

The compound's actions have been observed in various laboratory settings, demonstrating its effectiveness in modulating immune responses over time .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Resolvin D4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 360.49 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its lipophilic nature.
  • Stability: The compound is sensitive to light and heat, requiring careful storage conditions.

Analytical techniques such as high-performance liquid chromatography have been utilized to characterize these properties, ensuring accurate identification and quantification in biological samples .

Applications

Scientific Uses

Resolvin D4 has a broad range of scientific applications:

  • Inflammation Research: It is extensively studied for its role in resolving inflammation and promoting tissue repair.
  • Therapeutic Potential: Research explores its potential therapeutic applications in treating various inflammatory diseases, including cardiovascular diseases and infections.
  • Drug Development: Its unique properties make it a candidate for developing anti-inflammatory drugs aimed at enhancing resolution processes within the body.

The ongoing research into Resolvin D4 underscores its significance as a bioactive mediator with promising implications for health sciences .

Structural Characterization of Resolvin D4

Stereochemical Configuration and Double-Bond Geometry

Resolvin D4 (RvD4) is a specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). Its complete stereochemical configuration is established as 4S,5R,17S-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid [1] [2] [4]. This structure features three chiral hydroxyl groups at positions C4 (S-configuration), C5 (R-configuration), and C17 (S-configuration). The double-bond geometry is rigorously defined, with trans (E) configurations at C6–C7, C8–C9, and C15–C16, and cis (Z) configurations at C10–C11, C13–C14, and C19–C20 [2] [6]. This precise arrangement is critical for RvD4’s bioactivity, as confirmed via nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) spectroscopy, which reveals a characteristic triplet absorption at 266, 276, and 285 nm, indicative of a conjugated triene system [2] [4].

Table 1: Stereochemical and Structural Features of RvD4

FeatureConfigurationBiological Significance
C4 Hydroxyl GroupS-configurationEssential for receptor binding and anti-inflammatory actions
C5 Hydroxyl GroupR-configurationStabilizes molecular conformation
C17 Hydroxyl GroupS-configurationDetermines metabolic stability and receptor affinity
Double Bonds (C6–C7, C8–C9, C15–C16)E-configurationMaintains rigidity and spatial orientation
Double Bonds (C10–C11, C13–C14, C19–C20)Z-configurationFacilitates membrane interactions and signaling

Biosynthetic Pathways from Docosahexaenoic Acid (DHA)

RvD4 is endogenously produced via the lipoxygenase (LOX) enzyme cascade. Human leukocytes and vascular endothelial cells convert DHA through a 17S-hydroperoxy intermediate (17S-HpDHA) via 15-lipoxygenase (15-LOX) activity [2] [7]. This intermediate is further oxidized by 5-LOX to form an epoxide, which undergoes enzymatic hydrolysis to yield RvD4 [7] [8]. In murine models of Staphylococcus aureus infection, RvD4 biosynthesis persists into the late resolution phase (24–48 hours post-infection), coinciding with macrophage-mediated clearance of apoptotic neutrophils [2]. Ischemic conditions amplify RvD4 production; in mouse bone marrow, ischemia triggers a >37-fold increase (455 pg/femur and tibia) compared to baseline levels (12 pg/femur and tibia) [1] [4]. Tissue-specific biosynthesis is evident, with human plasma containing ~1 pg/mL, while infected or ischemic tissues show significantly higher concentrations [1] [2].

Total Organic Synthesis Strategies for RvD4

Total organic synthesis is essential for confirming RvD4’s structure and generating sufficient quantities for biological studies. Two independent synthetic strategies have been developed:

  • Chiral Pool Approach: Utilizes d-erythrose to set the 4S,5R diol configuration and R-glycidol to establish the 17S-hydroxyl group. A copper(I)-mediated cross-coupling between propargyl bromide and terminal acetylene intermediates constructs the carbon skeleton. Lindlar catalyst reduces triple bonds to cis-double bonds, followed by deprotection to yield RvD4 [2] [6].
  • Wittig Coupling Strategy: Involves ring-opening of chiral d-erythrose derivatives to install the 4S,5R-hydroxyl groups. Wittig salt coupling forms the C6–C7 bond, while protecting groups prevent lactonization between C5-OH and the carboxylic acid—a key challenge resolved using silyl ethers [1] [6].Both methods require >20 steps and achieve multi-milligram yields, enabling validation of RvD4’s bioactivity and metabolism [1] [6].

Table 2: Key Challenges and Solutions in RvD4 Synthesis

Synthetic ChallengeSolutionOutcome
Lactonization at C5-OHSilyl ether protectionPrevents rearrangement; preserves carboxylic acid
Stereoselective reductionLindlar catalyst (Pd/CaCO₃, quinoline)Ensures cis-configuration of double bonds
C17 StereocontrolChiral R-glycidol derivativesGuarantees 17S-configuration
Purification sensitivityReverse-phase HPLC (C18 column)Isomers separated; purity >95%

Comparative Analysis of Endogenous vs. Synthetic RvD4

Endogenous RvD4 from human inflammatory exudates and synthetic RvD4 exhibit identical physicochemical properties:

  • Chromatographic Behavior: Both co-elute at 12.2 min on reverse-phase HPLC (C18 column, methanol/water/acetic acid mobile phase) [2].
  • Mass Spectrometry: Identical MS/MS fragmentation patterns with parent ion m/z 375 [M-H]⁻ and characteristic daughter ions (m/z 357 [M-H-H₂O], 339 [M-H-2H₂O], 313 [M-H-H₂O-CO₂]) [2] [4].
  • Bioactivity Equivalence: Synthetic RvD4 replicates endogenous RvD4’s functions, reducing neutrophil infiltration by 40% in murine peritonitis and enhancing macrophage phagocytosis by >40% in human whole blood [1] [2]. In lung ischemia-reperfusion injury models, both forms reduce tissue damage by >50% [1] [5].

Identification of Geometric Isomers and Their Inactive Forms

Geometric isomers of RvD4, differing in double-bond configurations, lack bioactivity:

  • 10E-RvD4 (4S,5R,17S-trihydroxydocosa-6E,8E,10E,13Z,15E,19Z): A natural isomer with a trans bond at C10–C11.
  • 10E,13E-RvD4 (4S,5R,17S-trihydroxydocosa-6E,8E,10E,13E,15E,19Z): A synthetic "rogue isomer" with trans bonds at C10–C11 and C13–C14 [1] [4].Both isomers fail to enhance phagocytosis in human neutrophils or monocytes, even at 10-fold higher concentrations than bioactive RvD4. Inactive isomers elute later on HPLC (16.78 min and 17.67 min, respectively) due to increased hydrophobicity from trans bonds [1] [4]. Additionally, 17-oxo-RvD4, a metabolite produced by eicosanoid oxidoreductase (EOR) in human bone marrow cells, shows no pro-resolving activity, confirming that structural integrity at C17 is essential [1] [4].

Table 3: Bioactivity of RvD4 Isomers

IsomerDouble-Bond GeometryPhagocytic ActivityLung Injury ProtectionHPLC Retention Time
Natural RvD46E,8E,10Z,13Z,15E,19Z>40% increase>50% reduction12.2 min
10E-RvD46E,8E,10E,13Z,15E,19ZInactiveNo effect16.78 min
10E,13E-RvD46E,8E,10E,13E,15E,19ZInactiveNo effect17.67 min
17-oxo-RvD4C17 ketone derivativeInactiveNo effect14.5 min

Properties

Product Name

Resolvin D4

IUPAC Name

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1

InChI Key

YKPLJNOOLKUEBS-RIYRYSNMSA-N

SMILES

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O

Synonyms

RvD4

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.